molecular formula C35H31N3O9S B561956 1-(3-O-Nosyl-5-O-trityl-2-deoxy-|A-D-lyxofuranosyl)thymine CAS No. 471854-53-2

1-(3-O-Nosyl-5-O-trityl-2-deoxy-|A-D-lyxofuranosyl)thymine

Cat. No.: B561956
CAS No.: 471854-53-2
M. Wt: 669.705
InChI Key: KDSFSPCVOCJHID-XWHIBYANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine” is a biochemical used in the field of biomedicine . It is specifically used in the synthesis of drugs intended for the treatment of viral infections, particularly those triggered by various forms of herpes simplex virus .


Molecular Structure Analysis

The molecular formula of this compound is C35H31N3O9S and its molecular weight is 669.70 . The IUPAC name is [(2R,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] 4-nitrobenzenesulfonate .


Physical and Chemical Properties Analysis

This compound appears as a white solid . It is soluble in chloroform and dichloromethane .

Safety and Hazards

This compound is not classified as a hazardous compound .

Properties

IUPAC Name

[(2R,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31N3O9S/c1-24-22-37(34(40)36-33(24)39)32-21-30(47-48(43,44)29-19-17-28(18-20-29)38(41)42)31(46-32)23-45-35(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,22,30-32H,21,23H2,1H3,(H,36,39,40)/t30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFSPCVOCJHID-XWHIBYANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858230
Record name 1-[2-Deoxy-3-O-(4-nitrobenzene-1-sulfonyl)-5-O-(triphenylmethyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471854-53-2
Record name 1-[2-Deoxy-3-O-(4-nitrobenzene-1-sulfonyl)-5-O-(triphenylmethyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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